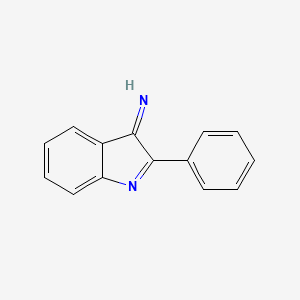
2-Phenylindol-3-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylindol-3-imine is an organic compound with the molecular formula C14H10N2. It belongs to the class of indole derivatives, which are bicyclic aromatic compounds containing a pyrrole ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylindol-3-imine can be synthesized through several methods:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with acetophenone in the presence of an acid catalyst, such as glacial acetic acid or polyphosphoric acid.
Heteroannulation: This method involves the reaction of 2-haloaniline derivatives with phenylacetyl under mild conditions in a one-pot reaction catalyzed by palladium complexes.
Copper-Catalyzed Intermolecular C-H Amination: This method involves the reaction of enamines with copper catalysts under microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenylindol-3-imine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents, acylating agents
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Corresponding amines
Substitution: Various substituted indole derivatives
Scientific Research Applications
2-Phenylindol-3-imine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenylindol-3-imine involves its interaction with specific molecular targets and pathways:
Selective Estrogen Receptor Modulation: It acts as a nonsteroidal selective estrogen receptor modulator, binding to estrogen receptors and modulating their activity.
Anticancer Activity: The compound interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
2-Phenylindol-3-imine can be compared with other indole derivatives:
2-Phenylindole: Similar in structure but lacks the imine group, making it less reactive in certain chemical reactions.
3-Phenylindole: Differently substituted, leading to variations in biological activity and chemical reactivity.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions compared to this compound.
List of Similar Compounds
- 2-Phenylindole
- 3-Phenylindole
- Indole-3-acetic acid
Properties
CAS No. |
6339-33-9 |
|---|---|
Molecular Formula |
C14H10N2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-phenylindol-3-imine |
InChI |
InChI=1S/C14H10N2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,15H |
InChI Key |
ZQMAICYNJSHFAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















